molecular formula C8H5N3S B11815758 2-Aminobenzo[d]thiazole-7-carbonitrile

2-Aminobenzo[d]thiazole-7-carbonitrile

Cat. No.: B11815758
M. Wt: 175.21 g/mol
InChI Key: CIVOWQBCPVBTAH-UHFFFAOYSA-N
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Description

2-Aminobenzo[d]thiazole-7-carbonitrile is a heterocyclic compound with the molecular formula C8H5N3S. It is a derivative of benzothiazole, a class of compounds known for their diverse biological activities and applications in medicinal chemistry . The compound is characterized by the presence of an amino group at the 2-position and a cyano group at the 7-position of the benzothiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminobenzo[d]thiazole-7-carbonitrile typically involves the cyclization of substituted anilines with thiocyanates and bromine. One common method includes the reaction of 3,4-substituted anilines with potassium thiocyanate (KSCN) and bromine (Br2) to form the benzothiazole ring . The reaction conditions often require a solvent such as ethanol (EtOH) and a temperature range of 60-80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Aminobenzo[d]thiazole-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Alkylated and acylated derivatives.

Scientific Research Applications

2-Aminobenzo[d]thiazole-7-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Aminobenzo[d]thiazole-7-carbonitrile involves its interaction with various molecular targets. The amino and cyano groups enable the compound to form hydrogen bonds and interact with active sites of enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to therapeutic effects . The compound’s ability to intercalate with DNA and disrupt cellular processes is also being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Aminobenzo[d]thiazole-7-carbonitrile is unique due to the specific positioning of the amino and cyano groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group at the 7-position enhances its ability to participate in nucleophilic substitution reactions and form stable complexes with metal ions .

Properties

IUPAC Name

2-amino-1,3-benzothiazole-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3S/c9-4-5-2-1-3-6-7(5)12-8(10)11-6/h1-3H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVOWQBCPVBTAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=C(S2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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